N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Description
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
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Biological Activity
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structural details:
Property | Details |
---|---|
Molecular Formula | C23H23N5O3 |
Molecular Weight | 401.45 g/mol |
CAS Number | 1396758-54-5 |
IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Triazole derivatives have been shown to possess significant antimicrobial properties. The presence of the triazole ring in the compound suggests potential efficacy against various bacterial strains. Studies indicate that compounds with similar structures exhibit high antibacterial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values often in the low microgram per milliliter range .
-
Anticancer Properties
- Research indicates that triazole-containing compounds can exhibit anticancer activity through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The oxobenzo[d]oxazole moiety may enhance this activity by interacting with specific cellular targets involved in cancer progression .
- Anti-inflammatory Effects
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It could interact with various receptors involved in inflammation and cancer signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- Antibacterial Activity Study
-
Anticancer Evaluation
- In vitro studies on triazole derivatives indicated that certain compounds could inhibit the growth of breast cancer cell lines (MCF7) significantly more than standard chemotherapeutic agents . The specific effects of the compound remain to be elucidated but suggest a promising avenue for further research.
-
Anti-inflammatory Potential
- Research has shown that triazole derivatives can reduce inflammation markers in animal models, indicating potential application in treating chronic inflammatory conditions.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c28-19(14-25-17-8-4-5-9-18(17)31-22(25)30)23-12-13-26-21(29)27(16-6-2-1-3-7-16)20(24-26)15-10-11-15/h1-9,15H,10-14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTVGJSHZORECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.